molecular formula C24H19NO6 B12052033 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid

Cat. No.: B12052033
M. Wt: 417.4 g/mol
InChI Key: RRMFGUXVVCDQAE-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID is a complex organic compound that features a benzo[1,3]dioxole moiety and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of ®-BENZO[1,3]DIOXOL-5-YL-[(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)]-ACETIC ACID involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino acid during the synthesis process and can be removed under mild conditions, allowing the peptide to be synthesized without unwanted side reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C24H19NO6/c26-23(27)22(14-9-10-20-21(11-14)31-13-30-20)25-24(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

RRMFGUXVVCDQAE-JOCHJYFZSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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